Cyclohepta-1,2,3-triene
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Overview
Description
Cyclohepta-1,2,3-triene is an organic compound with the molecular formula C₇H₈. It is a closed ring of seven carbon atoms joined by three double bonds and four single bonds. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is a colorless liquid that has been studied extensively for its theoretical and practical applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohepta-1,2,3-triene can be synthesized through several methods:
Photochemical Reaction: One common method involves the photochemical reaction of benzene with diazomethane.
Pyrolysis: Another method is the pyrolysis of the adduct of cyclohexene and dichlorocarbene.
Buchner Ring Enlargement: This classical synthesis starts with the reaction of benzene with ethyl diazoacetate, leading to the formation of norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to yield this compound.
Industrial Production Methods: While laboratory synthesis methods are well-documented, industrial-scale production methods are less common. the thermal isomerization of norbornadiene under pressure of acetylene has been suggested as a promising industrial method .
Chemical Reactions Analysis
Cyclohepta-1,2,3-triene undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form compounds such as tropone.
Reduction: Reduction reactions can convert it into cycloheptane derivatives.
Substitution: It participates in substitution reactions, often involving reagents like halogens and acids.
Cycloaddition: this compound can undergo cycloaddition reactions, such as the Diels-Alder reaction with maleic anhydride.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution Reagents: Halogens and acids are frequently used in substitution reactions.
Major Products:
Oxidation Products: Tropone and other oxygenated derivatives.
Reduction Products: Cycloheptane and its derivatives.
Substitution Products: Halogenated cycloheptatrienes.
Scientific Research Applications
Cyclohepta-1,2,3-triene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential medicinal properties, particularly in drug design and development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohepta-1,2,3-triene involves its ability to participate in various chemical reactions due to its unique structure. The compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles like maleic anhydride . The presence of three double bonds allows for multiple reaction pathways, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Cyclohepta-1,2,3-triene can be compared with other similar compounds:
Cycloheptatriene: Both compounds have seven-membered rings, but cycloheptatriene has three double bonds at different positions.
Tropone: This compound is an oxidized form of this compound and contains a ketone group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, it shares some structural similarities.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. Its non-aromatic nature, despite having multiple double bonds, sets it apart from many other cyclic compounds .
Properties
CAS No. |
79005-31-5 |
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Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
InChI |
InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1,7H,2,4,6H2 |
InChI Key |
CIKNAJPJTPUSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C=C=CC1 |
Origin of Product |
United States |
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